5-Methyloctanoic acid
Description
Significance of Branched-Chain Fatty Acids in Biological Systems
BCFAs are involved in numerous metabolic processes, including energy metabolism and inflammation. researchgate.net Research suggests they may have several health benefits, such as anti-inflammatory effects and the potential to lower lipid levels. researchgate.netacs.org The diverse functions of BCFAs underscore their importance in biochemistry and human physiology.
Structural Characteristics of 5-Methyloctanoic Acid within Branched-Chain Fatty Acid Taxonomy
This compound is classified as a medium-chain fatty acid. nih.gov Its structure consists of an eight-carbon chain (octanoic acid) with a methyl group attached to the fifth carbon atom. nih.gov This branching is a key determinant of its physical and chemical behavior.
The general structure of BCFAs can be categorized based on the position of the methyl group. The most common are iso- and anteiso-branched fatty acids, where the branch is at the second-to-last or third-to-last carbon, respectively. ontosight.ai this compound, with its methyl group further down the chain, represents another variation within the diverse family of BCFAs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyloctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-8(2)6-4-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKYBNNWJGLBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of 5 Methyloctanoic Acid and Its Analogues
Enzymatic Pathways in Microorganisms
The biosynthesis of branched-chain fatty acids like 5-methyloctanoic acid in microorganisms involves specialized enzymatic pathways that utilize branched-chain amino acids as primers. wikipedia.org These pathways are distinct from the synthesis of straight-chain fatty acids.
Acyl-CoA Ligase-Mediated Activation and Incorporation
A crucial step in the metabolism of fatty acids is their activation to acyl-CoA thioesters, a reaction catalyzed by acyl-CoA ligases (also known as acyl-CoA synthetases). wikipedia.orgnih.gov This activation is a prerequisite for their participation in various metabolic processes, including degradation and incorporation into complex lipids. wikipedia.orgnih.gov
Acyl-CoA ligases exhibit a range of substrate specificities. Some are specific for short, medium, or long-chain fatty acids, while others demonstrate broader specificity. acs.orgnih.gov For instance, studies on mycobacterial fatty acyl-CoA ligases (FACLs) have shown a remarkable tolerance for activating various modified fatty acids. acs.org The kinetic properties of these enzymes, including their Michaelis constant (Km) and catalytic efficiency (kcat/Km), determine their effectiveness in activating specific fatty acid substrates. For example, biochemical characterization of certain FadD proteins from Mycobacterium tuberculosis revealed good catalytic efficiency for the formation of lauroyl-CoA. acs.org While specific kinetic data for an ACL6 acting on (R)-3-hydroxy-7-methyloctanoic acid is not detailed in the provided results, the general principles of acyl-CoA ligase function suggest that such an enzyme would exhibit specific binding and catalytic parameters for its substrate.
The activation of fatty acids by acyl-CoA ligases is a two-step process. wikipedia.orgnih.govcreative-proteomics.com The first step involves the reaction of the fatty acid with ATP to form a highly reactive acyl-adenylate (acyl-AMP) intermediate and pyrophosphate. libretexts.orgnih.govnih.gov In the second step, the thiol group of coenzyme A attacks the acyl-AMP intermediate, leading to the formation of the corresponding acyl-CoA and the release of AMP. libretexts.orgnih.gov This acyl-AMP intermediate is a common feature in the activation of various carboxylic acids in biological systems. nih.gov
Other Enzymatic Transformation Mechanisms
Beyond the primary activation via acyl-CoA ligases, other enzymatic transformations are involved in the metabolism of branched-chain fatty acids. In some microorganisms, the degradation of alkanes can lead to the formation of branched-chain fatty acids like 4-methyloctanoic acid through a pathway involving the addition of the alkane to fumarate. nih.gov Additionally, nitrilase enzymes found in various microorganisms can catalyze the hydrolysis of nitriles to carboxylic acids. epo.orgresearchgate.netacs.org This has been explored for the synthesis of precursors to drugs like pregabalin, which is structurally related to this compound. epo.orggoogle.com For instance, the enzymatic conversion of 2-isobutyl-succinonitrile can yield (S)-3-cyano-5-methylhexanoic acid, a key intermediate. epo.orggoogle.com
Mammalian Metabolic Trajectories of Branched-Chain Octanoic Acids
In mammals, branched-chain fatty acids are present in various tissues and are involved in regulating lipid metabolism. nih.gov Their metabolism can influence energy balance and is linked to conditions like obesity and metabolic syndrome. oup.com
Lipid Metabolism Integration
Branched-chain fatty acids (BCFAs) are integrated into the broader landscape of lipid metabolism. frontiersin.org They can influence the expression of enzymes involved in both lipid synthesis and breakdown. oup.com For example, monomethyl BCFAs have been shown to downregulate the expression of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), key enzymes in fatty acid synthesis, while upregulating carnitine palmitoyltransferase 1 (CPT1), which is involved in fatty acid oxidation. oup.com The catabolism of branched-chain amino acids (BCAAs) provides the precursors for the synthesis of some BCFAs. tandfonline.commdpi.com The resulting branched-chain acyl-CoAs can then enter the fatty acid synthesis pathway. tandfonline.com The metabolism of BCFAs is also connected to mitochondrial function and energy production. frontiersin.org Specific pathways exist for the degradation of methyl-branched fatty acids, such as alpha-oxidation for 3-methyl-branched fatty acids and beta-oxidation for 2-methyl-branched fatty acids. nih.gov Furthermore, ω-oxidation has been identified as a minor pathway for the degradation of branched-chain fatty acids in mammals. tandfonline.com
Involvement of Acyl-Coenzyme A Synthetases (ACSs)
The metabolic activation of fatty acids is a critical prerequisite for their participation in both catabolic and anabolic pathways. This activation is catalyzed by a family of enzymes known as Acyl-Coenzyme A (CoA) Synthetases (ACSs), or acyl-CoA ligases, which facilitate the thioesterification of fatty acids to Coenzyme A. wikipedia.org This process, which converts the fatty acid into its metabolically active acyl-CoA derivative, is the initial step required for processes such as β-oxidation, elongation, and synthesis of complex lipids. wikipedia.orgfrontiersin.org
The ACS enzyme family is diverse, with different subfamilies exhibiting preferences for fatty acids of varying chain lengths and structures. nih.gov In mammals, these are broadly categorized into subfamilies including Acyl-CoA Synthetase Short-Chain Family (ACSS), Medium-Chain (ACSM), Long-Chain (ACSL), Very-Long-Chain (ACSVL), and Bubblegum (ACSBG). nih.govresearchgate.net
Research into the biosynthesis of volatile branched-chain fatty acids (vBCFAs) in goat milk, such as 4-methyloctanoic acid, has highlighted the crucial role of the ACSS subfamily. nih.gov These enzymes are responsible for activating short-chain fatty acids like acetate (B1210297) and propionate (B1217596). nih.gov Specifically, the activation of propionate to propionyl-CoA by an ACS enzyme is a key step, as propionyl-CoA serves as a primer for the synthesis of 4-methyloctanoic acid. nih.govfrontiersin.org Studies have shown high expression of ACSS subfamily members, particularly ACSS2, in the mammary glands of goats, which are known for producing milk rich in these BCFAs. nih.govresearchgate.net
Given this mechanism, it is highly probable that the metabolism of this compound follows a similar activation principle. For this compound to be utilized in cellular processes, it must first be converted to 5-methyloctanoyl-CoA. This activation would be catalyzed by an ACS enzyme, likely a member of the medium-chain (ACSM) or short-chain (ACSS) subfamilies, which are known to process fatty acids of corresponding chain lengths. In bacteria, specific synthetases like methylbutyryl-CoA synthetase (MbcS) have been identified that activate branched-chain ketoacid precursors, underscoring the existence of specialized enzymes for initiating BCFA metabolism. nih.govresearchgate.net
Table 1: Acyl-CoA Synthetase (ACS) Subfamilies and Their General Functions
| Subfamily | General Substrate Preference | Example of Function | Source(s) |
|---|---|---|---|
| ACSS | Short-chain fatty acids (e.g., acetate, propionate) | Activation of primers for BCFA synthesis (e.g., 4-methyloctanoic acid) | nih.gov |
| ACSM | Medium-chain fatty acids | Activation of medium-chain fatty acids for metabolic processes | nih.govresearchgate.net |
| ACSL | Long-chain fatty acids | Activation of long-chain fatty acids for β-oxidation and lipid synthesis | frontiersin.orgresearchgate.net |
| ACSVL | Very-long-chain fatty acids | Activation of very-long-chain fatty acids | nih.govresearchgate.net |
| ACSF | Dicarboxylic acids / other | Activation of malonic and methylmalonic acid | wikipedia.orgfrontiersin.orgaocs.org |
Potential for Elongation and Modification Pathways
Once activated to their acyl-CoA form, branched-chain fatty acids can undergo further modification, most notably chain elongation. This process is carried out by a family of enzymes known as Elongases of Very-Long-Chain Fatty Acids (ELOVL). In mammals, seven distinct ELOVL enzymes (ELOVL1-7) have been identified, each displaying specificity for fatty acid substrates of different chain lengths and saturation levels. nih.govresearchgate.net
Research has demonstrated that several of these elongases are capable of utilizing BCFAs as substrates. nih.govnih.gov
ELOVL3 has been shown to be highly active in elongating iso-C17:0 and anteiso-C17:0 acyl-CoAs, extending them to iso-C23:0 and anteiso-C25:0, respectively. researchgate.net It is also active in the elongation of iso-18:0 to iso-20:0. nih.govnih.gov
ELOVL6 shows the highest activity for the elongation of anteiso-15:0 to anteiso-17:0. nih.govnih.gov
ELOVL1 is involved in the later stages of elongation, converting both iso- and anteiso-C23:0 acyl-CoAs to C25:0 acyl-CoAs. researchgate.net
ELOVL5 displays moderate activity in the elongation of anteiso-15:0. nih.gov
These findings indicate that a dedicated enzymatic machinery exists for the elongation of BCFAs. As this compound is an iso-branched-chain fatty acid, it is plausible that upon its conversion to 5-methyloctanoyl-CoA, it could serve as a substrate for one or more of these ELOVL enzymes, likely ELOVL3, leading to the synthesis of longer-chain iso-fatty acids. This elongation process creates a greater diversity of branched-chain lipids, which are important components of membranes and secretions in specific tissues like the meibomian glands. researchgate.net
Table 2: ELOVL Enzymes and Their Activity on Branched-Chain Fatty Acids (BCFAs)
| Enzyme | Known BCFA Substrate(s) | Elongation Product(s) | Source(s) |
|---|---|---|---|
| ELOVL1 | iso-C23:0, anteiso-C23:0 | C25:0 BCFAs | researchgate.net |
| ELOVL3 | iso-C17:0, anteiso-C17:0, iso-18:0 | iso-C23:0, anteiso-C25:0, iso-20:0 | nih.govresearchgate.netnih.gov |
| ELOVL5 | anteiso-15:0 | anteiso-17:0 (moderate activity) | nih.gov |
| ELOVL6 | anteiso-15:0 | anteiso-17:0 (high activity) | nih.govnih.gov |
Synthetic Methodologies and Chemical Transformations of 5 Methyloctanoic Acid
Organic Synthesis Routes
The creation of 5-methyloctanoic acid through organic synthesis can be approached from several angles, depending on whether a racemic mixture or a specific enantiomer is the target.
The synthesis of racemic this compound, a mixture of both of its stereoisomers, can be accomplished through established multi-step organic chemistry pathways. One such effective method is based on the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. A representative synthesis for the closely related 4-methyloctanoic acid starts with a common aldehyde and proceeds through several high-yielding steps. guaminsects.netresearchgate.net
A plausible pathway adapted for this compound would begin with heptanal. The key steps would involve:
Aminomethylation: Reaction of the starting aldehyde with an amine hydrochloride and formaldehyde (B43269) to create a β-aminoaldehyde.
Reduction: Conversion of the aldehyde group to an allylic alcohol using a reducing agent like sodium borohydride. guaminsects.net
Claisen Rearrangement: The crucial chain-elongation step where the allylic alcohol is heated with an orthoester (e.g., triethyl orthoacetate) to form a γ,δ-unsaturated ester. guaminsects.netprinceton.edu
Hydrogenation: Saturation of the carbon-carbon double bond using a catalyst such as palladium on carbon (Pd/C). guaminsects.net
Saponification: Finally, hydrolysis of the ester group with a base like potassium hydroxide (B78521) to yield the target racemic this compound. guaminsects.net
This sequence provides a reliable, high-yield route to the racemic form of the acid. guaminsects.net
Producing specific enantiomers of this compound analogues, such as the pharmaceutically important compound (S)-Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), requires sophisticated asymmetric synthesis strategies. nih.govgoogle.com These methods are designed to create a specific three-dimensional structure.
Key industrial strategies include:
Asymmetric Hydrogenation: This technique introduces chirality by hydrogenating a prochiral alkene precursor using a chiral catalyst. For example, a cyano-substituted olefin can be hydrogenated using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand, such as Me-DuPHOS. google.comnptel.ac.inpsu.eduwiley-vch.de This method can achieve very high enantiomeric excess (ee), directly yielding the desired chiral intermediate that can then be converted to the final product.
Asymmetric Conjugate Addition: Other advanced methods involve the use of chiral catalysts, such as aluminum salen complexes or cinchona alkaloids, to direct the addition of nucleophiles (like cyanide) to α,β-unsaturated precursors. google.comgoogleapis.com While highly selective, the toxicity of reagents like hydrogen cyanide can make these routes less practical for large-scale production. google.comgoogleapis.com
Chemo-Enzymatic Synthesis and Resolution Techniques
Chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical reactions, offer powerful tools for manipulating chiral compounds like this compound and its analogues.
Lipases are versatile enzymes capable of catalyzing reactions with high stereoselectivity. Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form, is particularly effective for the resolution and transformation of branched-chain fatty acids like 4-methyloctanoic acid. tandfonline.comwur.nlresearchgate.net These enzymatic processes are valued for being environmentally benign, often proceeding under mild conditions. psu.edursc.org
Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. It relies on the differing reaction rates of the two enantiomers with an enzyme. In the case of the methyl ester of 4-methyloctanoic acid, CALB can be used to selectively catalyze the transesterification of one enantiomer. tandfonline.comwur.nl
Research shows that CALB preferentially transforms the R-enantiomer of 4-methyloctanoic acid methyl ester into its butyl ester, leaving the S-enantiomer largely unreacted. tandfonline.com The efficiency of this separation is measured by the enantiomeric ratio (E). Studies have demonstrated that reaction conditions, such as temperature, significantly impact this efficiency. For the CALB-catalyzed transesterification of 4-methyloctanoic acid methyl ester, lowering the temperature from 45°C to 27°C increased the E-value from 8 to 23, indicating a substantial improvement in selectivity. tandfonline.comwur.nl Interestingly, other lipases can show complementary preferences; for instance, Rhizomucor miehei lipase favors the S-enantiomer, providing an alternative resolution pathway. tandfonline.com
Table 1: Lipase-Mediated Kinetic Resolution of Branched-Chain Fatty Acid Esters
| Substrate | Lipase | Reaction | Temperature (°C) | Enantiomeric Ratio (E) | Favored Enantiomer | Reference |
|---|---|---|---|---|---|---|
| 4-Methyloctanoic acid methyl ester | Candida antarctica lipase B (CALB) | Transesterification | 45 | 8 | R | tandfonline.com |
| 4-Methyloctanoic acid methyl ester | Candida antarctica lipase B (CALB) | Transesterification | 27 | 23 | R | tandfonline.com |
| 4-Methylhexanoic acid methyl ester | Candida antarctica lipase B (CALB) | Transesterification | 45 | 5 | R | tandfonline.comwur.nl |
| 4-Methylhexanoic acid methyl ester | Rhizomucor miehei lipase | Transesterification | 45 | 2 | S | tandfonline.com |
A novel application of lipase-mediated kinetic resolution is in asymmetric Baeyer-Villiger oxidations. rsc.orgrsc.orgresearchgate.netgrafiati.com This reaction involves the oxidation of a ketone to an ester or lactone. In a chemo-enzymatic approach, a lipase is used to generate a chiral peracid in situ, which then acts as the asymmetric oxidizing agent. rsc.orgrsc.orgmdpi.com
A well-documented example involves the oxidation of prochiral 4-methylcyclohexanone (B47639) to (R)-4-methylcaprolactone. rsc.orgrsc.org The reaction is performed using a racemic mixture of (±)-4-methyloctanoic acid, hydrogen peroxide (H₂O₂), and CALB. rsc.orgrsc.org The proposed mechanism involves the lipase preferentially catalyzing the formation of the peroxy acid from one enantiomer of 4-methyloctanoic acid. rsc.org This optically pure peracid then oxidizes the ketone, leading to a highly enantioenriched lactone product. rsc.org This method successfully couples the kinetic resolution of the acid with the asymmetric oxidation of the ketone, achieving a high yield and enantiomeric excess of the final product. rsc.org
Table 2: Chemo-Enzymatic Baeyer-Villiger Oxidation using (±)-4-Methyloctanoic Acid
Reaction Conditions: 4-methylcyclohexanone (0.5 mmol), 30% aq. H₂O₂ (1 mmol), (±)-4-methyloctanoic acid (1 mmol), CALB (0.10 g), Toluene (1ml), 18 °C. rsc.org
| Reaction Time (days) | Conversion of Ketone (%) | Yield of Lactone (%) | Enantiomeric Excess (ee) of (R)-lactone (%) | Reference |
|---|---|---|---|---|
| 5 | 95 | 67 | 97 | rsc.org |
| 8 | >99 | 97 | 96 | rsc.org |
Nitrilase Activity in Chiral Intermediate Formation
The enzymatic hydrolysis of nitriles to produce carboxylic acids is a key transformation in organic synthesis. Nitrilases, in particular, offer a valuable alternative to traditional chemical hydrolysis, which often requires harsh conditions. epo.org These enzymes can catalyze the conversion of a nitrile group directly to a carboxylic acid group. epo.org
In the context of producing chiral intermediates, nitrilase-mediated hydrolysis has been explored for the synthesis of (S)-3-cyano-5-methylhexanoic acid, a crucial precursor for the pharmaceutical agent pregabalin. nih.govresearchgate.net This process involves the regio- and stereoselective hydrolysis of isobutylsuccinonitrile (IBSN). epo.orgnih.gov Research has focused on identifying and engineering robust nitrilases with high catalytic activity and enantioselectivity. nih.govgoogle.com For instance, a nitrilase from Arabis alpina was engineered to exhibit high efficiency in converting IBSN to (S)-3-cyano-5-methylhexanoic acid. nih.gov
A notable challenge in this process is the formation of the amide byproduct, (S)-3-cyano-5-methyl hexanoic amide. nih.gov To address this, a one-pot bienzymatic cascade reaction combining a nitrilase with an amidase has been developed. nih.gov This approach successfully eliminates the amide byproduct, leading to a higher yield and purity of the desired chiral acid. nih.gov The data below summarizes the efficiency of such a system.
| Parameter | Value |
| Substrate Concentration (IBSN) | 100 g L⁻¹ |
| Conversion to (S)-CMHA | 45.0% |
| Enantiomeric Excess (e.e.p) | 99.3% |
| Data derived from a one-pot bienzymatic cascade reaction using a mutant nitrilase and an amidase for the synthesis of (S)-3-cyano-5-methylhexanoic acid. nih.gov |
Esterase-Catalyzed Reactions
Esterases are a class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. researchgate.net These enzymes have found widespread application in organic synthesis due to their ability to perform reactions under mild conditions with high chemo-, regio-, and stereoselectivity.
In the context of this compound and its derivatives, lipase-catalyzed reactions have been investigated. Lipases, a subclass of esterases, are particularly useful for the kinetic resolution of racemic mixtures. Research has shown that methyl-branched octanoic acid thiolesters can be hydrolyzed by various commercial lipases. nih.gov However, the position of the methyl branch significantly influences the enzyme's activity. Branching at the 3-position, as in 3-methyloctanoic acid, nearly eliminates activity, while branching at the 5-position, as in this compound, results in reduced but still present activity. nih.gov
Stereobiases in the hydrolysis of esters of branched-chain octanoic acids have been observed to be generally low and variable. nih.gov For instance, in the hydrolysis of thiolesters of 2-methyloctanoic acid, the S-enantiomer reacts faster. nih.gov In contrast, the lipase-catalyzed hydrolysis of aryl esters of 2-methyloctanoic acid showed a preference for the R-configuration. nih.gov
Derivatization for Specialized Applications
The chemical structure of this compound allows for its derivatization into molecules with specialized biological activities and industrial applications.
Precursor in Poly-(3-hydroxyalkanoate) (PHA) Synthesis
Poly-(3-hydroxyalkanoates) (PHAs) are biodegradable and biocompatible polyesters produced by various microorganisms as carbon and energy storage materials. westminster.ac.uk These biopolymers are synthesized from activated hydroxycarboxylic acid monomers. ethz.ch The composition of PHAs can be controlled by the type of carbon source provided to the microorganisms.
While direct incorporation of this compound into PHAs is not extensively documented, the biosynthesis of PHAs containing methyl-branched monomers has been demonstrated. For example, Pseudomonas citronellolis can produce PHAs with 3-methyl-branched substrates. ethz.ch The ability of bacteria to utilize various carbon sources, including xenobiotics, and incorporate them into PHAs as functionalized monomers opens the possibility for creating novel biopolymers. researchgate.net The production of PHAs with unusual monomers, such as those with methyl groups, can lead to polymers with altered physical and chemical properties. researchgate.net
Production of Bioactive Derivatives (e.g., (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid)
A significant application of this compound chemistry is in the synthesis of the bioactive derivative (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid. acs.orgacs.orgchemicalbook.comacs.orgelectronicsandbooks.commolaid.comstrath.ac.ukresearchgate.net This compound is a lipophilic γ-aminobutyric acid (GABA) analogue. electronicsandbooks.com
The large-scale synthesis of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid has been the subject of extensive process development to create a scalable and efficient manufacturing route. acs.orgacs.orgacs.org One successful approach involves a seven-step process that has been optimized to produce large quantities of the active pharmaceutical ingredient (API). acs.orgacs.org A key feature of this process is the use of 4,4,4-trimethoxybutyronitrile as a four-carbon amino acid equivalent. acs.orgacs.org This strategy avoids a problematic alkylation/Krapcho decarboxylation step found in earlier synthetic routes. acs.org The process has been shown to be efficient, with significant reductions in solvent usage through telescoping steps. acs.org
| Parameter | Value |
| Overall Yield | 24% |
| Purity | 99.6% |
| Diastereomeric Excess (de) | 99.4% |
| Solvent Usage | < 62 kg per kg of API |
| Data from the optimized seven-step manufacturing process for (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid. acs.org |
Biological Activities and Mechanistic Research on 5 Methyloctanoic Acid and Its Analogues in Non Human Systems
Neurological Modulatory Effects
5-Methyloctanoic acid, a branched-chain fatty acid, has been identified for its seizure-control properties. theclinivex.com Research has shown that novel branched octanoic acid derivatives, including this compound, demonstrate both in vitro and in vivo seizure control. core.ac.uk Studies comparing its efficacy to the established antiepileptic drug valproic acid (VPA) have highlighted its potential. In an in vitro seizure model, both 4-methyloctanoic acid and nonanoic acid, analogues of this compound, showed a significantly improved dose-dependent seizure control compared to VPA. nih.gov Specifically, 4-methyloctanoic acid was established as a more potent antiepileptic compound than VPA in both in vitro seizure models (Pentylenetetrazole and low-Mg2+) and an in vivo status epilepticus model. ucl.ac.uk Further analysis of 4-methyloctanoic acid and nonanoic acid revealed they require lower concentrations to protect against seizures compared to VPA. nih.gov These findings suggest that modifying the medium-chain fatty acid content of treatments, for example by including branched-chain compounds like this compound, could significantly improve seizure control. nih.gov
The analogue 4-methyloctanoic acid (4-MOA) has been investigated for its therapeutic potential in a Drosophila melanogaster model of Amyotrophic Lateral Sclerosis (ALS). nih.govnih.gov This model of C9ALS/FTD, the most common genetic cause of ALS, involves the overexpression of ALS-associated dipeptide repeats, leading to impaired motor function and neuromuscular junction (NMJ) defects in the fly larvae. nih.govnih.govsdbonline.org Research has demonstrated that specific medium-chain fatty acids, including 4-MOA, can reverse these pathogenic outcomes. nih.govsdbonline.org
Studies using the Drosophila C9ALS/FTD model have shown that 4-methyloctanoic acid can ameliorate impaired motor function. nih.govnih.govsdbonline.org Larvae overexpressing the disease-associated proteins exhibit reduced motor function, which was improved upon treatment with 4-MOA. nih.govnih.gov These findings highlight the potential of medium-chain fatty acids as a neuroprotective strategy in neurodegenerative conditions. The positive effects observed in the fly model suggest that MCFA treatment could be beneficial for different types of ALS. nih.gov
In addition to improving motor function, 4-methyloctanoic acid has been shown to improve the degeneration of the neuromuscular junction (NMJ) in the Drosophila ALS model. nih.govnih.govmdpi.com NMJ defects are a prominent feature in ALS, often preceding the loss of motor neurons. nih.gov Treatment with 4-MOA was found to rescue multiple morphological and physiological defects at the NMJ. nih.gov Specifically, while another fatty acid, nonanoic acid, appeared to affect the postsynaptic structure, 4-MOA was able to fully rescue physiological NMJ defects by restoring dysfunctional presynaptic vesicular release. nih.govresearchgate.netmdpi.com
| Effect of 4-Methyloctanoic Acid in Drosophila ALS Model | Research Finding | Reference(s) |
| Motor Function | Ameliorates impaired motor function in C9 larvae. | nih.gov, sdbonline.org, nih.gov |
| NMJ Degeneration | Improves neuromuscular junction (NMJ) degeneration. | nih.gov, nih.gov, mdpi.com |
| NMJ Physiology | Rescues defective presynaptic vesicular release at the NMJ. | nih.gov, researchgate.net, mdpi.com |
The mechanism behind the neurological effects of these fatty acids involves the modulation of neurotransmitter systems. 4-methyloctanoic acid, in particular, has been shown to be a potent inhibitor of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity. researchgate.netnih.govmdpi.com AMPA receptors are key to fast synaptic transmission in the central nervous system. core.ac.uk
Research demonstrated that 4-methyloctanoic acid exhibits strong inhibitory activity at AMPA receptors (specifically GluA2/3 subunits), with a reported IC50 of 0.84 ± 0.04 mM. researchgate.netnih.gov This direct inhibition of AMPA receptors is consistent with its observed seizure-control properties. researchgate.netnih.gov While octanoic acid shows little seizure control, its branched derivative, 4-methyloctanoic acid, is strongly active, which correlates with its potent AMPA receptor inhibition. researchgate.netnih.gov This suggests that direct AMPA receptor antagonism is a key mechanism of action for the neurological effects of these medium-chain fatty acids. caldic.com In the context of the ALS model, 4-MOA's ability to restore defects in presynaptic vesicular release points to its role in modulating neurotransmitter systems, distinguishing its mechanism from other MCFAs like nonanoic acid, which modifies postsynaptic glutamate (B1630785) receptor density. nih.govnih.govsciprofiles.com
| Compound | Target Receptor | Effect | IC50 | Reference(s) |
| 4-Methyloctanoic acid | AMPA (GluA2/3) | Inhibition | 0.84 ± 0.04 mM | researchgate.net, nih.gov |
| Decanoic acid | AMPA | Inhibition | 0.52 ± 0.02 mM | nih.gov |
| Octanoic acid | AMPA | Inhibition | 3.82 ± 0.03 mM | nih.gov |
Investigation of 4-Methyloctanoic Acid in Neurodegenerative Models (e.g., Drosophila ALS model)
Antimicrobial Properties of Related Lipopeptides
Lipopeptides, molecules consisting of a lipid linked to a peptide, can exhibit a wide range of biological activities, including antimicrobial properties. mdpi.com The fatty acid component of these molecules can be a branched-chain fatty acid similar in structure to this compound.
For instance, polymyxins are a class of lipopeptide antibiotics. acs.org The major components of Polymyxin B, a clinically used antibiotic, are Polymyxin B1 and B2, which contain the branched-chain fatty acids (S)-6-methyloctanoic acid and 6-methylheptanoic acid, respectively. acs.orgmdpi.com These lipopeptides exhibit potent activity against Gram-negative bacteria. acs.org
Other natural lipopeptides incorporating related fatty acids also show significant biological activity. Kahalalide F, a depsipeptide, contains 5-methylhexanoic acid, while Kahalalide S contains 5-hydroxy-7-methyloctanoic acid. mdpi.com Furthermore, lysocins, a family of cyclic lipodepsipeptides, incorporate a 3-hydroxy-5-methyl-hexanoic acid chain and exhibit potent antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These examples demonstrate that lipopeptides containing branched-chain fatty acids that are structurally related to this compound are a source of potent antimicrobial compounds. nih.gov
| Lipopeptide Family | Related Fatty Acid Component | Reported Biological Activity | Reference(s) |
| Polymyxin B | (S)-6-methyloctanoic acid | Antibacterial (Gram-negative) | mdpi.com, acs.org |
| Kahalalides | 5-methylhexanoic acid, 7-methyloctanoic acid | Antiviral, Antitumor, Anti-inflammatory | mdpi.com |
| Lysocins | 3-hydroxy-5-methyl-hexanoic acid | Antimicrobial (potent against MRSA) | nih.gov |
Anti-MRSA Activity
A notable example of the antimicrobial potential of this compound analogues is found in the cyclic lipodepsipeptide complex WAP-8294A. nih.govresearchgate.net This family of compounds demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The most potent member of this family, WAP-8294A2, which has advanced to clinical trials, incorporates (R)-3-hydroxy-7-methyloctanoic acid as its fatty acid side chain. nih.govnih.gov
The biosynthesis of WAP-8294A2 in Lysobacter enzymogenes OH11 involves a complex pathway. nih.govresearchgate.net While the core peptide is assembled by nonribosomal peptide synthetases, the incorporation of the fatty acid side chain is crucial for its anti-MRSA activity. researchgate.net Research has identified several acyl-CoA ligase (ACL) genes within the L. enzymogenes genome that are involved in this process. nih.gov Specifically, the ACL6 gene has been shown to have the most significant impact on the yield of WAP-8294A2. nih.gov In vitro studies have confirmed that the ACL6 enzyme exhibits the highest catalytic efficiency in converting (R)-3-hydroxy-7-methyloctanoic acid to its CoA thioester, a necessary step for its incorporation into the final molecule. nih.govunl.edu
The structure of WAP-8294A2 consists of a 12-amino-acid ring where the N-terminal amino group of L-Serine is acylated by (R)-3-hydroxy-7-methyloctanoic acid, and the C-terminal N-Me-Valine forms an ester bond with the 3-hydroxy group of the fatty acid. nih.gov This structural arrangement is critical for its potent bactericidal activity against various Gram-positive bacteria, including MRSA. acs.org
Antifungal and Antimalarial Effects of Fatty Acid-Containing Peptides
Fatty acids and their derivatives are recognized for their broad-spectrum antimicrobial activities, including antifungal and antimalarial properties. researchgate.netmdpi.com These compounds can disrupt microbial cell membranes, inhibit essential metabolic pathways such as protein and fatty acid synthesis, and interfere with topoisomerase activity. researchgate.net
While specific studies on the direct antifungal or antimalarial activity of this compound are limited, the incorporation of various fatty acids into peptides highlights their importance in conferring such biological activities. For instance, certain acetylenic fatty acids have demonstrated significant antifungal effects, with their mechanism suggested to involve the disruption of fungal sphingolipid biosynthesis. nih.govasm.org The antifungal activity of these fatty acids is often dependent on their chain length. nih.gov
In the context of antimalarial research, a number of marine-derived cyclic peptides containing fatty acid moieties have shown promising activity against Plasmodium falciparum. mdpi.com For example, ikoamide, a lipopeptide containing (3S,5R)-3,5-dimethoxyoctanoic acid, exhibited strong antimalarial activity. mdpi.com The structural diversity of fatty acids incorporated into these peptides contributes to their range of biological effects.
Role as Pheromones in Insect Ecology
A close structural analogue of this compound, 4-methyloctanoic acid, plays a significant role as an aggregation pheromone in several species of rhinoceros beetles of the genus Oryctes. guaminsects.netacs.orgnih.gov These beetles are major pests of coconut and date palm plantations. guaminsects.net
Male Oryctes beetles release a blend of compounds to attract both males and females to feeding and mating sites. guaminsects.net In Oryctes elegans, 4-methyloctanoic acid is the primary aggregation pheromone. guaminsects.netacs.org In other species, such as Oryctes rhinoceros and Oryctes monoceros, the ethyl ester, ethyl 4-methyloctanoate, is the main aggregation pheromone, although 4-methyloctanoic acid is also produced by the males. guaminsects.netucr.ac.crscispace.com Field trapping experiments have demonstrated the effectiveness of these compounds in attracting beetles, making them valuable tools for pest management programs. acs.orgucr.ac.cr
The following table summarizes the pheromonal activity of 4-methyloctanoic acid and its ethyl ester in different Oryctes species.
| Compound | Insect Species | Pheromone Type |
| 4-Methyloctanoic acid | Oryctes elegans | Aggregation guaminsects.netacs.org |
| Ethyl 4-methyloctanoate | Oryctes rhinoceros | Aggregation ucr.ac.crscispace.com |
| Ethyl 4-methyloctanoate | Oryctes monoceros | Aggregation guaminsects.netacs.org |
Enzyme Inhibition Studies
Branched-chain fatty acids (BCFAs) and related compounds can influence fatty acid biosynthesis through the inhibition of key enzymes. The synthesis of fatty acids is a fundamental process, and its disruption can have significant physiological effects.
Studies on the effects of BCFAs on fatty acid synthesis in human breast cancer cells have shown that these compounds can reduce the incorporation of acetate (B1210297) into fatty acids. jst.go.jp This inhibition is attributed to a slight direct inhibition of fatty acid synthase and acetyl-CoA carboxylase, and a more significant inhibition of glucose-6-phosphate dehydrogenase, which is a major source of NADPH for fatty acid synthesis. jst.go.jp
Furthermore, the enzyme fatty acid synthase (FASN) itself can utilize different substrates, leading to the formation of various fatty acid structures. While FASN predominantly produces straight-chain fatty acids, it can also use methylmalonyl-CoA to create methyl-branched fatty acids. nih.govnih.gov The availability of these alternative substrates can therefore influence the types of fatty acids synthesized.
Advanced Analytical Methodologies for 5 Methyloctanoic Acid in Biological and Chemical Matrices
Chromatographic Techniques
Chromatographic methods are the cornerstone for the analysis of 5-methyloctanoic acid, providing the necessary separation from complex matrix components and enabling precise quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful and widely used approaches.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. However, due to the low volatility and polar nature of its carboxylic acid group, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
A multi-step sample preparation procedure is typically required to isolate and prepare this compound for GC-MS analysis from complex matrices.
Saponification : For biological samples where this compound may be present in esterified forms (e.g., in triglycerides or phospholipids), a saponification step is necessary to release the free fatty acid. This is typically achieved by heating the sample with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) schebb-web.demdpi.com. This process hydrolyzes the ester bonds, yielding free fatty acids and glycerol (B35011) researchgate.net.
Extraction : Following saponification (if necessary) and acidification of the sample, the protonated this compound is extracted from the aqueous matrix into an immiscible organic solvent. Common extraction methods include liquid-liquid extraction (LLE) using solvents like hexane (B92381) or a mixture of tert-butyl methyl ether and methanol (B129727) (MTBE/MeOH) mdpi.comnih.gov. The MTBE/MeOH method is considered a more environmentally friendly alternative to the classic Bligh and Dyer method, which uses chloroform (B151607) nih.gov. Other techniques like solid-phase microextraction (SPME) can also be used, which requires a very small sample volume and reduces matrix effects nih.gov.
Derivatization : This is the most critical step for GC-MS analysis of carboxylic acids. The process reduces the polarity of the carboxyl group, thereby increasing the analyte's volatility. Several types of derivatization are commonly employed:
Esterification (Methylation) : The most common approach is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME). This is often accomplished using reagents like boron trifluoride (BF3) in methanol or methanolic hydrochloric acid (HCl) nih.govsigmaaldrich.com. HCl-catalyzed derivatization has been shown to be highly effective for a wide range of lipid classes nih.gov.
Silylation : This method involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) (TMS) ester. This procedure is performed at high temperatures (around 100 °C) and yields stable derivatives suitable for GC-MS analysis mdpi.com.
Alkylation : Reagents like pentafluorobenzyl bromide (PFBBr) can be used to form pentafluorobenzyl esters. This method has been successfully applied for the simultaneous analysis of both straight-chain and branched-chain short-chain fatty acids nih.gov.
| Reagent | Derivative Formed | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Boron Trifluoride (BF3) in Methanol | Fatty Acid Methyl Ester (FAME) | Heat at 60-100°C | nih.govsigmaaldrich.com |
| Methanolic Hydrochloric Acid (HCl) | Fatty Acid Methyl Ester (FAME) | Heat at 90-95°C | nih.gov |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Heat at 100°C for 1 hour | mdpi.com |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Heat at 60°C for 90 minutes | nih.gov |
| Propyl Chloroformate | Propyl Ester | Performed directly in biological samples | mdpi.com |
GC-MS is extensively used for the metabolic profiling of fatty acids in a wide range of biological samples, including plasma, tissues, feces, and urine nih.govmdpi.comnih.gov. The quantification of branched-chain fatty acids like this compound is crucial in studies related to metabolic disorders and gut microbiome activity nih.gov. For instance, methods developed for short- and medium-chain fatty acids in fecal samples have been applied to diagnose infections like Clostridioides difficile by identifying specific metabolic signatures mdpi.com. In these applications, stable isotope-labeled internal standards, such as deuterated analogues of the target acids, are often used to ensure accurate quantification by correcting for variations in sample preparation and instrument response nih.gov. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte nih.govmdpi.com.
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | HP-5MS (30 m × 250 µm × 0.25 µm) | mdpi.com |
| Carrier Gas | Helium at 1 mL/min | mdpi.com |
| Oven Program | Initial 50°C, ramped to 290°C | mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |
| Acquisition Mode | Selected Ion Monitoring (SIM) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS, particularly because it can sometimes analyze compounds without derivatization. However, for short- and medium-chain fatty acids like this compound, direct analysis by reversed-phase liquid chromatography (RPLC) is challenging due to their high polarity and poor retention on conventional C18 columns mdpi.com.
To overcome these limitations, derivatization is frequently employed to increase the hydrophobicity of the analytes and improve their chromatographic retention and ionization efficiency. A widely used derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group to form a hydrazone springernature.comnih.gov. This derivatization significantly enhances detection sensitivity in negative ion mode electrospray ionization (ESI)-MS/MS. Other reagents, such as 2-nitrophenylhydrazine (B1229437) (2-NPH) and various aromatic amines like aniline, have also been utilized nih.govmdpi.com. While some methods for the direct analysis of underivatized short-chain fatty acids by LC-MS/MS have been developed, they often require specialized columns or harsh mobile phases nih.gov.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) can be used for the analysis of this compound, but it typically requires derivatization to enable detection by common HPLC detectors like UV-Visible or fluorescence detectors, as fatty acids lack a suitable chromophore or fluorophore oup.com.
For UV detection, derivatization can be performed with reagents like 2-nitrophenylhydrazine (2-NPH) nih.gov. For more sensitive fluorescence detection, a variety of labeling reagents are available that react with the carboxylic acid group. These include coumarin (B35378) analogues, anthracenes, and other fluorescent hydrazides oup.comnih.gov. For example, 9-chloromethyl anthracene (B1667546) has been used as a pre-column derivatization agent to convert carboxylic acids into highly fluorescent esters, allowing for detection at picomole levels oup.com. The choice of reagent depends on the desired sensitivity and the specific sample matrix.
| Technique | Derivatization | Common Reagents | Detection Method | Advantages | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Often required | 3-Nitrophenylhydrazine (3-NPH), Aniline | Mass Spectrometry (MS) | High sensitivity and specificity | springernature.comnih.gov |
| HPLC-UV | Required | 2-Nitrophenylhydrazine (2-NPH) | UV-Visible | Widely available instrumentation | nih.gov |
| HPLC-Fluorescence | Required | 9-Chloromethyl anthracene, Coumarins | Fluorescence | Very high sensitivity | oup.comnih.gov |
Spectroscopic and Spectrofluorimetric Methods
While chromatographic techniques are dominant for quantitative analysis, spectroscopic methods provide fundamental information about the structure of this compound. Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation of the pure substance. The IR spectrum of a carboxylic acid shows a characteristic C=O stretch around 1710 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹ pressbooks.pub. In ¹³C NMR, the carbonyl carbon of a carboxylic acid derivative typically absorbs in the 160-180 δ range pressbooks.pub. While these methods are not suited for direct quantification in complex biological matrices, NMR has been used to determine the concentration of carboxylic acids in aerosol samples after chemical derivatization researchgate.net.
Spectrofluorimetric methods, similar to HPLC with fluorescence detection, rely on the chemical conversion of the non-fluorescent this compound into a fluorescent derivative. This is achieved by reacting the carboxylic acid group with a fluorescent labeling reagent nih.govthermofisher.com. Reagents such as 1-pyrenyldiazomethane (B12527) (PDAM) and various benzoxadiazole derivatives can form highly fluorescent esters or amides, allowing for sensitive quantification thermofisher.comrsc.org. These methods are highly sensitive but can be susceptible to interference from other reactive compounds in the sample matrix. Therefore, they are often coupled with a separation step like HPLC to ensure specificity.
Development of Standards for Analytical Research
The accuracy, precision, and reliability of any analytical methodology for this compound depend critically on the availability and proper use of well-characterized analytical standards. These standards are fundamental for instrument calibration, method validation, and the routine quality control of sample analysis. The development of these standards involves several key stages, from the synthesis of high-purity reference materials to the preparation of matrix-specific calibrators and quality control samples.
Primary and Secondary Reference Standards
A primary reference standard is a substance of the highest possible purity that is used as a reference point in an analysis. For this compound, this requires a robust synthesis and purification process to achieve a chemical purity typically exceeding 99%. The identity and purity of this material must be rigorously confirmed through a suite of analytical techniques.
Synthesis and Purification: The synthesis of this compound for use as a reference standard can be accomplished through various organic synthesis routes. One common approach involves the alkylation of a suitable malonic ester derivative followed by hydrolysis and decarboxylation. Regardless of the synthetic pathway, achieving the high purity required for a reference standard necessitates meticulous purification steps, such as fractional distillation or preparative chromatography. The final product must be thoroughly characterized to confirm its chemical identity and assess its purity.
Characterization and Certification: Certified Reference Materials (CRMs) are produced by accredited organizations and are accompanied by a certificate that specifies the property values and their uncertainties. sigmaaldrich.com The characterization of a this compound reference standard involves multiple independent analytical methods to ensure the integrity of the certified values.
Table 1: Analytical Techniques for Characterization of this compound Primary Standard
| Technique | Purpose | Typical Specification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms molecular weight and structure; assesses purity by identifying and quantifying impurities. | Purity ≥ 99.0% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides definitive structural confirmation and can be used for quantitative analysis (qNMR). | Structure consistent with this compound |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches). | Spectrum conforms to reference spectrum |
| High-Performance Liquid Chromatography (HPLC) | Determines purity by separating the main compound from any non-volatile or thermally labile impurities. | Purity ≥ 99.0% (e.g., by area percentage) google.com |
| Karl Fischer Titration | Quantifies water content. | ≤ 0.5% |
Secondary reference standards are then qualified against the primary standard and are used for routine laboratory work, such as the preparation of working calibration solutions and quality control samples.
Internal Standards
In quantitative analysis, particularly for chromatographic methods coupled with mass spectrometry, an internal standard (IS) is crucial for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard for this compound is a stable isotope-labeled (SIL) analogue.
Stable Isotope-Labeled Standards: SIL internal standards, such as 5-(methyl-d₃)-octanoic acid or [1-¹³C]-5-methyloctanoic acid, are considered the gold standard. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z). This co-elution and similar chemical behavior allow for precise correction of matrix effects and procedural losses during sample workup, which is a significant advantage over using structurally similar but non-isotopic internal standards. sigmaaldrich.comsigmaaldrich.com The general preparation of isotopically labeled compounds often involves introducing the label during the synthesis process. scispace.comnih.gov
Calibration and Quality Control Standards
Once a high-purity reference material is available, it is used to prepare working solutions for calibration (CAL) standards and quality control (QC) samples. ca.govnoaa.gov
Preparation and Use: Calibration standards are prepared by spiking known amounts of the this compound reference standard into a blank matrix that is identical to the samples being analyzed (e.g., human plasma, wastewater, or a chemical reaction solvent). A series of these standards at different concentrations is used to generate a calibration curve, which plots the instrument response against the concentration of the analyte.
Quality control samples are also prepared in the same matrix and are used to monitor the performance and validity of the analytical method during routine use. ca.gov They are typically prepared at a minimum of three concentration levels to span the range of the calibration curve.
Table 2: Example of Quality Control Sample Levels for this compound Analysis in a Biological Matrix
| QC Level | Description | Typical Concentration Range (Relative to Assay Range) | Purpose |
| LLOQ QC | Lower Limit of Quantitation | At the LLOQ | Confirms the lower boundary of accurate and precise measurement. |
| Low QC (LQC) | Low Quality Control | ~3x LLOQ | Monitors accuracy and precision at the low end of the range. |
| Medium QC (MQC) | Medium Quality Control | 40-60% of the assay range | Monitors accuracy and precision in the middle of the range. |
| High QC (HQC) | High Quality Control | ~80% of the Upper Limit of Quantitation (ULOQ) | Monitors accuracy and precision at the high end of the range. |
The development and consistent use of these various types of standards are governed by strict quality assurance protocols to ensure that the analytical data generated for this compound are both accurate and reproducible over time. eurachem.org
Q & A
Q. What are the key physicochemical properties of 5-Methyloctanoic acid critical for experimental design?
To design reproducible experiments, researchers must characterize properties such as solubility (in polar/nonpolar solvents), melting/boiling points, and stability under varying pH and temperature. Techniques like differential scanning calorimetry (DSC) for thermal analysis and UV-Vis spectroscopy for stability monitoring are recommended. Cross-referencing authoritative databases (e.g., NIST Chemistry WebBook) ensures data accuracy . Safety data sheets (SDS) should be consulted for handling precautions, such as avoiding incompatible materials like strong oxidizers .
Q. How should researchers safely handle this compound in laboratory settings?
Follow SDS guidelines: use fume hoods for volatile handling, wear nitrile gloves, and employ chemical-resistant lab coats. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination. Stability tests under recommended storage conditions (e.g., 4°C, inert atmosphere) should precede long-term studies .
Q. What analytical methods are recommended for confirming the identity and purity of this compound?
Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FT-IR) techniques. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential. Document methods in detail, including instrument parameters and reference standards, to enable replication .
Advanced Research Questions
Q. How can batch-to-batch variability in synthetic this compound be minimized?
Optimize synthesis using Design of Experiments (DOE) to identify critical parameters (e.g., reaction time, catalyst loading). Implement statistical process control (SPC) to monitor variability. Characterize each batch via FT-IR and GC-MS, and validate against certified reference materials. Purity thresholds (e.g., ≥98% by HPLC) should be predefined .
Q. What strategies resolve contradictions in reported toxicity values for this compound?
Conduct systematic reviews to identify methodological differences (e.g., cell lines, exposure durations). Replicate studies under standardized conditions, controlling variables like solvent choice (DMSO vs. aqueous buffers). Meta-analyses using fixed/random-effects models can quantify heterogeneity across studies .
Q. How should researchers design experiments to assess the environmental persistence of this compound?
Use OECD guidelines for biodegradation testing (e.g., OECD 301B) to measure mineralization rates. Combine with computational models (e.g., EPI Suite) to predict bioaccumulation and soil adsorption. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) require negative controls and dose-response validation .
Q. What statistical methods are appropriate for analyzing clustered data in longitudinal toxicity studies?
Employ mixed-effects models to account for repeated measures within subjects. Use likelihood ratio tests to compare nested models and AIC/BIC for model selection. Sensitivity analyses should assess robustness to missing data .
Q. How can researchers ensure reproducibility when publishing studies involving this compound?
Adhere to FAIR principles: document synthesis protocols, instrument calibration data, and raw spectral files in supplementary materials. For novel compounds, provide detailed NMR assignments (δ values, coupling constants) and chromatograms with baseline resolution .
Methodological Considerations
Q. What are best practices for literature reviews on this compound given limited data?
Use Boolean search strategies (e.g., "this compound AND (synthesis OR toxicity)") across Scopus, PubMed, and Reaxys. Track citations of seminal papers to identify newer studies. For conflicting results, apply critical appraisal tools (e.g., CONSORT for experimental studies) to evaluate bias .
Q. How should researchers validate computational models predicting this compound’s reactivity?
Compare in silico results (e.g., DFT-calculated reaction energies) with experimental kinetics data. Use k-fold cross-validation to assess model generalizability. Report confidence intervals and sensitivity to input parameters (e.g., solvent dielectric constant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
